4-Hydroxymethylthiazole
Overview
Description
4-Hydroxymethylthiazole is an organic compound with the chemical formula C4H5NOS. It is a light yellow solid at room temperature and pressure, with a melting point of 180-184°C . This compound is soluble in water, ethanol, and ether, but only slightly soluble in acetone and chloroform . It is an important chemical intermediate used in the synthesis of various organic compounds, including drugs and dyes .
Mechanism of Action
Target of Action
4-Hydroxymethylthiazole, also known as 4-(Hydroxymethyl)thiazole, is primarily used for research and development
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
This compound is involved in the biosynthesis of thiamine (Vitamin B1) as a key enzyme in its salvage pathway . Thiamine is essential for the normal functioning of the nervous system and helps the body release energy from carbohydrates during metabolism .
Pharmacokinetics
It’s known that thiazole derivatives can have diverse biological activities, suggesting they may have varied pharmacokinetic properties .
Result of Action
Thiazole derivatives are known to have a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s known that the compound should be stored in a well-ventilated place and the container should be kept tightly closed .
Biochemical Analysis
Biochemical Properties
4-Hydroxymethylthiazole plays a crucial role in biochemical reactions, particularly in the biosynthesis of thiamine (vitamin B1). It interacts with several enzymes and proteins, including thiazole kinase (ThiM), which phosphorylates this compound to form 4-methyl-5-(2-phosphoethyl)thiazole . This interaction is essential for the thiamine biosynthesis pathway, highlighting the importance of this compound in cellular metabolism.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of enzymes involved in thiamine biosynthesis, thereby impacting the overall metabolic flux within cells . Additionally, this compound may modulate the expression of genes related to thiamine metabolism, further influencing cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. For instance, it binds to thiazole kinase (ThiM) and undergoes phosphorylation, which is a critical step in the thiamine biosynthesis pathway . This binding interaction is essential for the activation of the enzyme and subsequent biochemical reactions. Additionally, this compound may act as an inhibitor or activator of other enzymes, thereby modulating their activity and influencing metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound has been observed to affect cellular function, including alterations in metabolic pathways and enzyme activity . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to support normal cellular function and metabolic processes. At high doses, this compound may exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is beneficial, while exceeding this range can lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to thiamine biosynthesis. It interacts with enzymes such as thiazole kinase (ThiM) and other cofactors that facilitate its conversion to thiamine derivatives . This compound also influences metabolic flux and metabolite levels within cells, contributing to the overall regulation of cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes and ensure its proper localization within the cell . The distribution of this compound is crucial for its function, as it needs to reach specific cellular compartments to participate in biochemical reactions .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. It is primarily found in the cytoplasm, where it interacts with enzymes involved in thiamine biosynthesis . Additionally, post-translational modifications and targeting signals may direct this compound to other organelles, influencing its function and activity within the cell .
Preparation Methods
4-Hydroxymethylthiazole can be synthesized through several methods. One common method involves the reaction of sodium thiocyanate with formaldehyde under alkaline conditions to produce 1-mercapto formaldehyde, which is then oxidized to form this compound . Another method involves the reaction of maleic anhydride with thiourea under alkaline conditions to produce 1H-thiazol-4-one, which is then reduced to form this compound .
In industrial production, a clean preparation process has been developed that involves the use of thiazole-4-carboxaldehyde as a starting material. This compound is reacted with methanol and sodium tetrahydroborate at 0°C for one hour, followed by the addition of a saturated aqueous ammonium chloride solution . The reaction mixture is then filtered, and the filtrate is concentrated to obtain this compound .
Chemical Reactions Analysis
4-Hydroxymethylthiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride, methanol, and ammonium chloride .
Oxidation: The compound can be oxidized to form thiazole-4-carboxaldehyde.
Reduction: Reduction of thiazole-4-carboxaldehyde with sodium borohydride in methanol produces this compound.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups to form various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of thiazole-4-carboxaldehyde with sodium borohydride yields this compound as the major product .
Scientific Research Applications
4-Hydroxymethylthiazole has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as an intermediate in the synthesis of various organic compounds, including drugs and dyes . In biology, it is used in the study of enzyme mechanisms and metabolic pathways .
In medicine, this compound is used in the synthesis of drugs that inhibit HIV and AIDS viruses . In industry, it is used in the production of rubber vulcanization accelerators, liquid crystals, sensors, sunscreens, catalysts, dyes, and pigments .
Comparison with Similar Compounds
4-Hydroxymethylthiazole is similar to other thiazole derivatives, such as thiazole-4-carboxaldehyde and 1H-thiazol-4-one . it is unique in its ability to undergo a wide range of chemical reactions and its diverse applications in various fields .
Thiazole-4-carboxaldehyde: Used as a starting material in the synthesis of this compound.
1H-thiazol-4-one: Another intermediate in the synthesis of this compound.
Properties
IUPAC Name |
1,3-thiazol-4-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c6-1-4-2-7-3-5-4/h2-3,6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVOUANKVCYEIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376816 | |
Record name | 4-Hydroxymethylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7036-04-6 | |
Record name | 4-Hydroxymethylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1,3-thiazol-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 4-hydroxymethylthiazole derivatives in sensing applications?
A1: Research suggests that incorporating this compound into polyether structures can create compounds sensitive to silver ions. These compounds, when integrated into PVC-based ion-selective membranes, display promising selectivity towards silver(I) ions. [] The sensitivity towards silver(I) ions depends on the length of the polyether chain connecting the this compound units. Specifically, for phenylthiazole derivatives, a chain length greater than five ether units (CH2OCH2) is necessary to achieve near-Nernstian response. [] This finding highlights the potential for tailoring the sensing properties of these materials by adjusting the molecular structure.
Q2: Can you describe a synthetic method for producing 2-isopropyl-4-(methylaminomethyl)thiazole and its advantages?
A2: One method starts with 2,2-dimethyl-4-methylene-1,3-dioxane. It undergoes an addition reaction with a halogenating agent, followed by condensation with 2-methylpropanethioamide to yield 2-isopropyl-4-hydroxymethylthiazole. [] This intermediate is then chlorinated to obtain 2-isopropyl-4-chloromethylthiazole, which undergoes a substitution reaction with methylamine to finally yield 2-isopropyl-4-(methylaminomethyl)thiazole. [] This method is considered advantageous due to its straightforward procedure, mild reaction conditions, and avoidance of highly toxic starting materials, making it potentially suitable for industrial-scale production. []
Q3: Has this compound been identified in natural sources?
A3: Yes, a derivative of this compound, named aeruginol [2-(2'-hydroxyphenyl)-4-hydroxymethylthiazole], has been isolated from cultures of the bacterium Pseudomonas aeruginosa UI 29791. [] This discovery suggests a potential biosynthetic connection between aeruginol and aeruginoic acid, another metabolite produced by this bacterium. []
Q4: Are there any studies investigating the structure-activity relationship of this compound derivatives?
A4: While not directly focusing on this compound itself, a study explored the structure-activity relationship of its derivatives by synthesizing a series of polyethers containing thiazole and oxazole subcyclic moieties. [] The research specifically examined the impact of the polyether chain length, the nature of terminal substituents on the thiazole ring, and the orientation of the oxazole ring on the potentiometric properties of these compounds. [] These findings offer valuable insights into the relationship between structural modifications and the electrochemical behavior of this compound derivatives, potentially guiding further development of tailored compounds for specific applications.
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